2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
CAS No.:
Cat. No.: VC11284939
Molecular Formula: C25H23N5O3S
Molecular Weight: 473.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N5O3S |
|---|---|
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C25H23N5O3S/c1-2-33-22-15-18(13-14-21(22)31)16-26-27-23(32)17-34-25-29-28-24(19-9-5-3-6-10-19)30(25)20-11-7-4-8-12-20/h3-16,31H,2,17H2,1H3,(H,27,32)/b26-16+ |
| Standard InChI Key | WSSNJYDCPFXRTB-WGOQTCKBSA-N |
| Isomeric SMILES | CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O |
| SMILES | CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O |
Introduction
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered attention in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities. This compound combines elements of triazole and hydrazide chemistry, which are known for their diverse applications in medicinal chemistry.
Structural Overview
The compound consists of a triazole ring system substituted with two phenyl groups and a sulfanyl group attached to an acetohydrazide moiety. The hydrazide part is further linked to a (3-ethoxy-4-hydroxyphenyl)methylidene group, which adds to its complexity and potential reactivity.
Synthesis Pathway
-
Triazole Formation: The synthesis often begins with the formation of the triazole ring using appropriate precursors.
-
Sulfanyl Group Introduction: The sulfanyl group is introduced to form the triazole derivative.
-
Hydrazide Formation: The hydrazide part is synthesized separately and then linked to the triazole derivative.
-
Final Coupling: The final step involves coupling the hydrazide with the (3-ethoxy-4-hydroxyphenyl)methylidene group.
Biological Activities
Compounds with similar structures have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the triazole and hydrazide moieties can contribute to these activities by interacting with biological targets.
Antimicrobial Activity
-
Mechanism: The compound may inhibit microbial enzymes or disrupt cell membranes.
-
Potential Targets: Bacterial and fungal pathogens.
Anticancer Activity
-
Mechanism: Possible interference with DNA replication or cell cycle progression.
-
Potential Targets: Cancer cell lines.
Research Findings
Recent studies have focused on the design, synthesis, and evaluation of compounds with similar structures for their therapeutic potential. While specific data on this exact compound may be limited, related compounds have shown encouraging results in preclinical trials.
Data from Related Compounds
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Triazole Hydrazides | Antimicrobial, Antifungal | |
| Phenyl Substituted Hydrazides | Anticancer | |
| Ethoxyphenyl Derivatives | Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume